1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
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Overview
Description
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is an organic compound that features a pyrimidine ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, 4-tert-butylbenzaldehyde and 2-acetylpyrimidine are used as starting materials. The reaction is usually carried out in ethanol with sodium hydroxide as the base, followed by recrystallization to purify the product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinyl ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidinyl ketones, while reduction can produce pyrimidinyl alcohols .
Scientific Research Applications
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrimidine ring.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but no pyrimidine ring
Uniqueness: 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is unique due to the combination of the tert-butylphenyl group and the pyrimidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds cannot fulfill .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXUUNPFFILBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375475 |
Source
|
Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-29-0 |
Source
|
Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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